molecular formula C42H72O13 B1671525 Ginsenoside RG2 CAS No. 52286-74-5

Ginsenoside RG2

Numéro de catalogue: B1671525
Numéro CAS: 52286-74-5
Poids moléculaire: 785.0 g/mol
Clé InChI: AGBCLJAHARWNLA-QGUXELDRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

. Les ginsénosides sont les principaux composants actifs du ginseng, utilisé en médecine traditionnelle depuis des siècles. Le panaxoside Rg2 est particulièrement reconnu pour ses propriétés pharmacologiques, notamment ses effets neuroprotecteurs, anti-inflammatoires et antioxydants .

Applications De Recherche Scientifique

Panaxoside Rg2 has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Ginsenoside RG2, a natural compound found in ginseng, has been shown to have a variety of targets in the body. It has strong pharmacological activities in the nervous system, with protective effects on nerve cells . It also targets fibrosis-associated genes in cardiac fibroblasts . In addition, it has been found to interact with apoptotic proteins, regulating their expression and inhibiting neuronal apoptosis induced by Aβ deposition .

Mode of Action

This compound interacts with its targets in several ways. It increases the expression of Bcl-2 and HSP70 and decreases the expression of Bax and P53 . This regulation of apoptotic proteins helps inhibit neuronal apoptosis, which is beneficial for the prevention of Alzheimer’s disease . In cardiac fibroblasts, RG2 downregulates fibrosis-associated genes and increases p-AKT expression .

Biochemical Pathways

This compound affects several biochemical pathways. . This suggests that RG2 may be involved in the MAPK signaling pathway. Additionally, RG2 has been found to suppress inflammation by blocking the NF-κB and p-ERK signaling pathways .

Pharmacokinetics

The absorption of this compound is fast in the gastrointestinal tract . It may be metabolized mainly into Rh1 and F1 by intestinal microflora before absorption into the blood . This compound is quickly cleared from the body . These properties impact the bioavailability of this compound, affecting its therapeutic potential.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has protective effects on nerve cells, improves resistance to neuronal injury, modulates neural activity, and resists cerebral ischemia/reperfusion injury . It also improves brain damage after eclampsia hemorrhage, memory, and cognitive deficits, treats Alzheimer’s disease and vascular dementia, alleviates anxiety, pain, and inhibits ionic-like behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, photosynthetically active radiation (PAR) and soil water potential have a greater impact on ginsenoside accumulation in root tissue . Temperature and relative humidity have a greater impact on ginsenoside accumulation in leaf tissue . These factors can affect the concentration of this compound in the plant, thereby influencing its pharmacological effects.

Analyse Biochimique

Biochemical Properties

Ginsenoside RG2 is part of the 20(S)-protopanaxatriol group of ginsenosides . It interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. For instance, this compound has been shown to inhibit protein and mRNA expression of cell cycle G1-S phase regulators, including p-Rb, cyclin D1, CDK4, and CDK6 .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. It has been shown to have protective effects on nerve cells, improve resistance to neuronal injury, modulate neural activity, and resist cerebral ischemia/reperfusion injury . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It enhances the protein and mRNA expression of cell cycle arrest and apoptotic molecules, including cleaved PARP, p21, p27, p53, and Bak through ROS production . It also regulates the AKT and mitogen-activated protein kinase (MAPK) pathways .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown changes in its effects. For instance, the optimum degradation conditions for 20 ®-Ginsenoside RG2 were found to be a material-liquid ratio of 1:20, degradation temperature of 80 °C, degradation time of 4 h, acetic acid content of 30%, with a conversion rate of the original ginsenotriol-type ginsenoside Re into 20 ®-Ginsenoside RG2 of 24.29% .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound has been shown to improve hippocampal neuronal damage and reduce Aβ (25-35)-induced memory impairment in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. The biosynthetic pathway of rare ginsenoside CK was reconstituted in Y. lipolytica by overexpressing the key genes of the MVA pathway, tHMG1, IDI, ERG20, ERG12, and PPDS and AtCPR1 fusion proteins, and the final CK yield reached 161.8 mg/L .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The absorption of this compound is fast in the gastrointestinal tract, and it may be metabolized mainly to Rh1 and F1 by intestinal microflora before absorption into the blood .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le panaxoside Rg2 peut être synthétisé par hydrolyse enzymatique de mélanges de saponines de type protopanaxatriol. Des enzymes telles que la β-galactosidase d'Aspergillus oryzae et la lactase d'espèces de Penicillium sont couramment utilisées . Le processus enzymatique implique l'hydrolyse des liaisons glycosidiques du mélange de saponines pour produire du panaxoside Rg2.

Méthodes de production industrielle : La production industrielle de panaxoside Rg2 implique généralement l'extraction à partir de racines de ginseng fraîches à l'aide d'enzymes commerciales et d'une haute pression hydrostatique. Cette méthode augmente considérablement le rendement des ginsénosides, y compris le panaxoside Rg2 . Le processus implique le traitement des racines de ginseng avec un mélange d'enzymes telles que la Celluclast, la Termamyl et la Viscozyme dans des conditions de haute pression et de température.

Analyse Des Réactions Chimiques

Types de réactions : Le panaxoside Rg2 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés pharmacologiques.

Réactifs et conditions courantes :

    Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène et le permanganate de potassium peuvent être utilisés pour oxyder le panaxoside Rg2.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés pour réduire le panaxoside Rg2.

    Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les ions hydroxyde ou les amines.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du panaxoside Rg2 avec des activités biologiques modifiées. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des dérivés désoxy .

4. Applications de la recherche scientifique

Le panaxoside Rg2 a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

Le panaxoside Rg2 exerce ses effets par le biais de multiples cibles moléculaires et voies :

Propriétés

Numéro CAS

52286-74-5

Formule moléculaire

C42H72O13

Poids moléculaire

785.0 g/mol

Nom IUPAC

2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40-,41-,42+/m1/s1

Clé InChI

AGBCLJAHARWNLA-QGUXELDRSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

SMILES isomérique

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C[C@@]4(C(CC(C5[C@]4(CCC5[C@](C)(CCC=C(C)C)O)C)O)[C@@]6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

SMILES canonique

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

Apparence

Solid powder

melting_point

187 - 189 °C

Description physique

Solid

Pictogrammes

Irritant

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

ginsenoside Rg2
ginsenoside-Rg2
ginsenoside-Rg2, (3beta,6alpha,12beta,20R)-isome

Origine du produit

United States
Customer
Q & A

Q1: What are the primary molecular targets of ginsenoside Rg2?

A1: this compound has been shown to interact with various molecular targets, including:

  • SIRT1: Rg2 upregulates SIRT1 expression, contributing to its protective effects against myocardial ischemia/reperfusion injury by reducing oxidative stress and inflammation. [, , ]
  • NFATc1 and c-Fos: Rg2 downregulates the expression of these transcription factors involved in osteoclast differentiation, thus inhibiting osteoclastogenesis. []
  • MAPK pathway: Rg2 modulates the MAPK signaling pathway, influencing cellular processes like inflammation, apoptosis, and osteoclast differentiation. [, ]
  • AKT pathway: Rg2 activates the AKT signaling pathway, leading to improved cardiac function and reduced myocardial fibrosis. [, , ]
  • AMPK pathway: Rg2 activates AMPK, which plays a role in suppressing adipogenesis and promoting autophagy. [, ]
  • TLR4: Rg2, in combination with Rh1, inhibits the binding of LPS to TLR4, suppressing the TLR4-mediated inflammatory signaling pathway. []

Q2: How does this compound's interaction with these targets translate into its observed biological effects?

A2: this compound's interaction with these targets elicits a cascade of downstream effects, leading to its diverse bioactivities:

  • Anti-inflammatory effects: Rg2 reduces the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, MCP-1) and inhibits the activation of inflammatory signaling pathways (NF-κB, p38-STAT1). [, , ]
  • Antioxidant effects: Rg2 increases the activity of antioxidant enzymes (SOD, catalase, glutathione peroxidase) and reduces oxidative stress markers (MDA). [, , ]
  • Anti-apoptotic effects: Rg2 inhibits apoptosis by regulating the expression of Bcl-2 family proteins (Bcl-2, Bax) and caspases (caspase-3, caspase-9). [, , ]
  • Cardioprotective effects: Rg2 improves cardiac function, reduces infarct size, attenuates myocardial fibrosis, and protects against trastuzumab-induced cardiotoxicity. [, , , , ]
  • Neuroprotective effects: Rg2 protects against ischemia-induced neuronal injury, improves cognitive function, and attenuates learning and memory loss. [, , ]
  • Anti-obesity effects: Rg2 inhibits adipogenesis, reduces body weight gain, and improves lipid profiles. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C42H72O14 and a molecular weight of 801.01 g/mol.

Q4: What spectroscopic data is available for characterizing this compound?

A4: Various spectroscopic techniques have been employed to characterize this compound, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR analyses provide detailed structural information about the compound, including the stereochemistry at C-20 (S or R isomers). [, , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV) and mass spectrometry (MS), is widely used for separating, identifying, and quantifying this compound in various matrices. [, , , , ]

Q5: What are the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound?

A5: Research suggests that:

  • Absorption: this compound can be absorbed following oral administration, but its bioavailability is relatively low. [, ]
  • Distribution: Following absorption, Rg2 is distributed to various tissues, including the heart, liver, brain, and kidneys. [, , , ]
  • Metabolism: Rg2 is metabolized by intestinal microorganisms and liver enzymes. [, , ] Notably, some metabolites exhibit enhanced bioactivity compared to the parent compound. []
  • Excretion: Rg2 and its metabolites are primarily excreted via bile and feces. [, ]

Q6: What in vitro models have been used to study the biological activities of this compound?

A6: Several cell-based assays have been employed to investigate the effects of Rg2, including:

  • H9c2 cardiomyocytes: To investigate its cardioprotective effects against oxidative stress, apoptosis, and trastuzumab-induced toxicity. [, , ]
  • Human umbilical vein endothelial cells (HUVECs): To study its anti-inflammatory effects and impact on adhesion molecule expression. []
  • Bone marrow macrophages (BMMs): To assess its inhibitory effects on osteoclastogenesis. []
  • 3T3-L1 preadipocytes: To evaluate its anti-adipogenic effects and mechanisms of action. []
  • RAW264.7 macrophages: To investigate its anti-inflammatory effects and mechanisms of action in LPS-stimulated inflammation. []

Q7: What animal models have been used to evaluate the therapeutic potential of this compound?

A7: Researchers have utilized various animal models to study the in vivo efficacy of Rg2, including:

  • Rat models of myocardial ischemia/reperfusion injury: To assess its cardioprotective effects. [, , , ]
  • Rat models of multi-infarct dementia: To evaluate its neuroprotective effects and impact on cognitive function. []
  • Rat models of spinal cord ischemia/reperfusion injury: To investigate its protective effects against spinal cord injury. []
  • Mouse models of high-fat diet-induced obesity: To study its anti-obesity and anti-adipogenic effects. [, , ]
  • Mouse models of LPS-induced inflammation: To investigate its anti-inflammatory effects and ability to protect against LPS-induced tissue damage. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.